3-(Cyclohexyloxy)propan-1-amine

Catalog No.
S800305
CAS No.
16728-63-5
M.F
C9H19NO
M. Wt
157.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexyloxy)propan-1-amine

CAS Number

16728-63-5

Product Name

3-(Cyclohexyloxy)propan-1-amine

IUPAC Name

3-cyclohexyloxypropan-1-amine

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

InChI

InChI=1S/C9H19NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2

InChI Key

ZRXXYJYSVHQULF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCCCN

Canonical SMILES

C1CCC(CC1)OCCCN

Organic Chemistry:

  • Synthesis: The synthesis of 3-(cyclohexyloxy)propan-1-amine has been reported in various research publications. These studies explore different methods for its preparation, often involving the reaction of cyclohexanol with 3-chloropropan-1-amine [, ].

Material Science:

  • Polymerization: Some studies have investigated the use of 3-(cyclohexyloxy)propan-1-amine as a precursor for the synthesis of polymers. The amine group can participate in polymerization reactions, leading to the formation of new materials with potential applications in various fields [, ].

Medicinal Chemistry:

  • Limited research: There is limited research exploring the potential applications of 3-(cyclohexyloxy)propan-1-amine in medicinal chemistry. However, its structural similarity to some pharmacologically active compounds suggests potential for further investigation [].

3-(Cyclohexyloxy)propan-1-amine is an organic compound with the molecular formula C9H19NO. It features a propan-1-amine backbone substituted with a cyclohexyloxy group, which contributes to its unique chemical properties. This compound is primarily used in biochemical research, particularly in proteomics, due to its structural characteristics that facilitate interactions with biological molecules .

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent employed.
  • Reduction: Reduction reactions can convert the compound into various alcohols or amines.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives .

These reactions are significant for its utility in synthetic organic chemistry and for developing new compounds.

The biological activity of 3-(cyclohexyloxy)propan-1-amine is under investigation, particularly regarding its potential therapeutic effects. Preliminary studies suggest it may interact with specific enzymes and receptors, modulating their activity. This interaction could have implications for treating neurological disorders and other medical conditions .

The synthesis of 3-(cyclohexyloxy)propan-1-amine typically involves several steps:

  • Formation of the Intermediate: Cyclohexanol is reacted with epichlorohydrin to produce 3-cyclohexyloxy-1-chloropropane.
  • Ammonolysis: The intermediate is then reacted with ammonia to yield 3-(cyclohexyloxy)propan-1-amine.

This process often requires solvents like ethanol and specific catalysts to enhance the reaction efficiency .

3-(Cyclohexyloxy)propan-1-amine has various applications:

  • Scientific Research: It serves as a building block for synthesizing more complex molecules and is used in studies involving enzyme interactions and protein modifications.
  • Medicine: Ongoing research explores its potential therapeutic effects, particularly concerning neurological disorders.
  • Industry: The compound is utilized in developing new materials and chemical processes .

3-(Cyclohexyloxy)propan-1-amine can be compared to several similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Amino-2-propanolLacks cyclohexyloxy groupLess hydrophobic than 3-(cyclohexyloxy)propan-1-amine
3-Amino-1-cyclohexyloxy-propanolSimilar structure but different functional group positioningOffers different reactivity profiles
CyclohexylamineContains cyclohexyl groupLacks the propanol backbone

These comparisons highlight the unique structural features of 3-(cyclohexyloxy)propan-1-amine that contribute to its distinct chemical and biological properties .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-(cyclohexyloxy)propan-1-amine

Dates

Modify: 2023-08-15

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